molecular formula C10H19NO4 B15360215 (S)-Methyl 3-((tert-butoxycarbonyl)amino)-2-methylpropanoate

(S)-Methyl 3-((tert-butoxycarbonyl)amino)-2-methylpropanoate

Cat. No.: B15360215
M. Wt: 217.26 g/mol
InChI Key: JZHNQALXNGWKCG-ZETCQYMHSA-N
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Description

(S)-Methyl 3-((tert-butoxycarbonyl)amino)-2-methylpropanoate: . It is characterized by the presence of a methyl ester group, a tert-butoxycarbonyl (BOC) protecting group, and an amino group. This compound is often used in organic synthesis and pharmaceutical research due to its functional groups and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 3-((tert-butoxycarbonyl)amino)-2-methylpropanoate typically involves the following steps:

  • Protection of the Amino Group: : The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP).

  • Esterification: : The carboxylic acid group is esterified using methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, to form the methyl ester.

  • Stereochemistry Control: : The stereochemistry of the compound is controlled during the synthesis to ensure the (S)-configuration is maintained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often used to maintain consistency and efficiency in the production process.

Chemical Reactions Analysis

(S)-Methyl 3-((tert-butoxycarbonyl)amino)-2-methylpropanoate: can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form the corresponding carboxylic acid or other oxidized derivatives.

  • Reduction: : Reduction reactions can be performed to convert the ester group to an alcohol.

  • Substitution: : The BOC protecting group can be removed using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: : Trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are commonly used to remove the BOC group.

Major Products Formed

  • Oxidation: : Carboxylic acid derivatives.

  • Reduction: : Alcohols.

  • Substitution: : Free amine after BOC deprotection.

Scientific Research Applications

(S)-Methyl 3-((tert-butoxycarbonyl)amino)-2-methylpropanoate: is widely used in scientific research due to its versatility and stability. It is employed in:

  • Chemistry: : As a building block in organic synthesis and as a protecting group in peptide synthesis.

  • Biology: : In the study of enzyme mechanisms and protein interactions.

  • Medicine: : In the development of pharmaceuticals, particularly in the synthesis of drug candidates.

  • Industry: : In the production of fine chemicals and materials.

Mechanism of Action

The mechanism by which (S)-Methyl 3-((tert-butoxycarbonyl)amino)-2-methylpropanoate exerts its effects depends on its specific application. For example, in peptide synthesis, the BOC group protects the amino group from unwanted reactions, allowing for selective coupling of amino acids. The molecular targets and pathways involved vary based on the context of its use.

Comparison with Similar Compounds

(S)-Methyl 3-((tert-butoxycarbonyl)amino)-2-methylpropanoate: can be compared to other similar compounds, such as:

  • (R)-Methyl 3-((tert-butoxycarbonyl)amino)-2-methylpropanoate: : The enantiomer with the opposite stereochemistry.

  • Methyl 3-((benzyloxycarbonyl)amino)-2-methylpropanoate: : A similar compound with a different protecting group.

  • Methyl 3-((tert-butoxycarbonyl)amino)propanoate: : A related compound without the methyl group on the alpha carbon.

The uniqueness of This compound lies in its specific stereochemistry and the presence of the BOC protecting group, which makes it particularly useful in certain synthetic applications.

Properties

Molecular Formula

C10H19NO4

Molecular Weight

217.26 g/mol

IUPAC Name

methyl (2S)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

InChI

InChI=1S/C10H19NO4/c1-7(8(12)14-5)6-11-9(13)15-10(2,3)4/h7H,6H2,1-5H3,(H,11,13)/t7-/m0/s1

InChI Key

JZHNQALXNGWKCG-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](CNC(=O)OC(C)(C)C)C(=O)OC

Canonical SMILES

CC(CNC(=O)OC(C)(C)C)C(=O)OC

Origin of Product

United States

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